1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine

Description

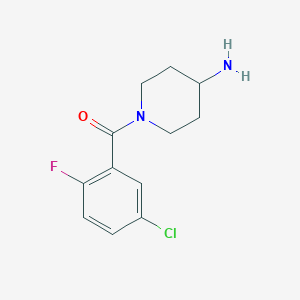

1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine is a piperidine derivative featuring a benzoyl group substituted with chlorine (position 5) and fluorine (position 2). The piperidin-4-amine core provides a basic nitrogen, while the electron-withdrawing halogen substituents modulate the electronic properties of the aromatic ring.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(5-chloro-2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O/c13-8-1-2-11(14)10(7-8)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAVXIUKPQZWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=C(C=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine typically involves the following steps:

Formation of the Benzoyl Chloride Intermediate: The starting material, 5-chloro-2-fluorobenzoic acid, is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic Substitution Reaction: The benzoyl chloride intermediate is then reacted with piperidin-4-amine in the presence of a base such as triethylamine (TEA) to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-(4-Chlorobenzyl)piperidin-4-amine (): Structural Difference: Replaces the benzoyl group with a benzyl (CH₂-linked) moiety and positions chlorine at the para (4) position. The para-chloro substitution may alter steric and electronic effects compared to the meta (5) position in the target compound .

1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-4-amine () :

- Structural Difference : Incorporates a methyl group (electron-donating) alongside fluorine at position 2.

- Impact : Increased lipophilicity from the methyl group may enhance membrane permeability but reduce solubility. The fluorine’s ortho position could influence ring conformation and target binding .

Aromatic Group Modifications

- Quinoline Derivatives (): Example: 1-[6-Chloro-3-(3,5-difluorophenyl)quinolin-4-yl]piperidin-4-amine. Structural Difference: Replaces benzoyl with a quinoline system, introducing a larger aromatic heterocycle. Impact: The extended π-system may enhance interactions with hydrophobic pockets in targets like HIV-1 reverse transcriptase, though increased molecular weight could reduce bioavailability .

- Indole Derivatives (): Example: 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-((1-(4-methylpiperazin-1-yl)cyclobutyl)methyl)piperidin-4-amine. Structural Difference: Substitutes benzoyl with an indole moiety.

Heterocyclic and Functional Group Variations

- Benzoimidazole-Quinoline Hybrid (): Example: 1-{5-Bromo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine. Structural Difference: Integrates a benzoimidazole ring linked to quinoline. Impact: The bromine and methoxyethoxy groups may enhance affinity for PDGFRβ via halogen bonding and solubility modulation, respectively .

-

- Example : 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-amine.

- Structural Difference : Attaches a purine ring instead of benzoyl.

- Impact : The bulky purine system likely targets nucleotide-binding domains (e.g., kinases), but synthetic complexity and metabolic instability may limit utility .

Physicochemical and Pharmacokinetic Considerations

*Estimated LogP values based on substituent contributions.

- Solubility : The target compound’s benzoyl group balances moderate LogP (~2.8) with hydrogen-bond acceptors, suggesting better aqueous solubility than highly lipophilic analogs (e.g., indole derivative, LogP ~4.0).

- Metabolic Stability : Fluorine in the target may reduce oxidative metabolism compared to methyl-containing analogs ().

Biological Activity

1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine, also known as its hydrochloride form, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a 5-chloro-2-fluorobenzoyl group, which enhances its pharmacological properties. Research indicates that compounds within this class may exhibit analgesic and antidepressant effects, making them candidates for further investigation in therapeutic applications .

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1583080-82-3

- Molecular Formula : C12H13ClF N

- Molecular Weight : 239.69 g/mol

The presence of the chloro and fluoro substituents may influence the compound's interaction with biological targets, enhancing its potency and selectivity.

Analgesic Effects

Compounds similar to this compound have been noted for their analgesic properties. The analgesic activity is primarily attributed to their interaction with the central nervous system (CNS), where they may modulate pain pathways. Preliminary studies suggest that this compound could exhibit similar effects, warranting further exploration .

Antidepressant Properties

Research indicates that piperidine derivatives often possess antidepressant-like effects. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural modifications in this compound could enhance its efficacy in this regard .

Interaction Studies

Understanding the interaction of this compound with various biological targets is crucial for predicting its pharmacological effects. Initial studies focus on its binding affinity to receptors involved in pain modulation and mood regulation.

Binding Affinity

Preliminary data suggest that the compound may exhibit significant binding affinity towards certain CNS receptors, which could explain its potential analgesic and antidepressant effects. However, detailed quantitative studies are necessary to establish these interactions definitively.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-fluorobenzamide | Benzamide derivative | Potential analgesic effects |

| N-(1-benzylpiperidin-4-yl)acetamide | Piperidine with an acetamide group | Analgesic and antidepressant properties |

| 1-(2-fluorophenyl)-piperidin-4-one | Piperidine with a fluorophenyl substituent | Neuroactive properties |

This table highlights the diverse biological activities exhibited by compounds sharing structural similarities with this compound, suggesting a rich potential for pharmacological exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.